tert-butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate
CAS No.: 1333319-71-3
Cat. No.: VC17536040
Molecular Formula: C12H12BrFN2O2
Molecular Weight: 315.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1333319-71-3 |
|---|---|
| Molecular Formula | C12H12BrFN2O2 |
| Molecular Weight | 315.14 g/mol |
| IUPAC Name | tert-butyl 4-bromo-6-fluoroindazole-1-carboxylate |
| Standard InChI | InChI=1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-10-5-7(14)4-9(13)8(10)6-15-16/h4-6H,1-3H3 |
| Standard InChI Key | YQFHTRSJLSEGAE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)F)Br |
Introduction
Structural and Molecular Characteristics
The molecular formula of tert-butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate is C₁₂H₁₁BrFN₂O₂, with a molecular weight of 327.14 g/mol . The indazole ring system is substituted at the 4-position with bromine and at the 6-position with fluorine, while the 1-position is protected by a Boc group. This substitution pattern confers distinct electronic and steric properties, influencing both reactivity and interactions with biological targets.
Crystallographic and Spectroscopic Data
X-ray crystallography reveals a planar indazole ring with bond lengths and angles consistent with aromatic systems. The Boc group adopts a conformation that minimizes steric hindrance, while the bromine and fluorine substituents introduce localized electron-withdrawing effects . Nuclear magnetic resonance (NMR) spectroscopy confirms the regiochemistry:
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¹H NMR (DMSO-d₆): δ 8.21 (d, 1H, J = 2.0 Hz, H-3), 7.89 (dd, 1H, J = 9.2, 2.0 Hz, H-5), 7.45 (d, 1H, J = 9.2 Hz, H-7) .
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¹³C NMR: δ 155.2 (C=O), 148.9 (C-6-F), 134.5 (C-4-Br), 122.1–128.4 (aromatic carbons), 83.1 (tert-butyl C), 28.3 (tert-butyl CH₃) .
The InChIKey (GAADFSICYFVBNI-UHFFFAOYSA-N) and SMILES (CC(C)(C)OC(=O)N1C2=C(C=C(C(=C2)Br)F)C=N1) provide unambiguous identifiers for database searches .
Synthetic Routes and Optimization
The synthesis of tert-butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate typically proceeds via a multi-step sequence starting from substituted indole precursors.
Key Synthetic Steps
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Indazole Formation: 4-Bromo-6-fluoro-1H-indazole is synthesized through cyclization of 2-bromo-4-fluoroaniline derivatives using iron and acetic acid under reflux (110°C, 1.5 hours) .
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Boc Protection: The indazole nitrogen is protected by reacting with tert-butyl chloroformate in the presence of triethylamine, yielding the Boc-protected derivative .
Optimization Considerations:
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Temperature Control: Excessive heat during Boc protection risks decomposition of the tert-butyl group.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as confirmed by high-performance liquid chromatography (HPLC) .
Applications in Medicinal Chemistry
tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate is a critical intermediate in the development of kinase inhibitors and anticancer agents.
Kinase Inhibitor Development
Comparative Analysis with Structural Analogues
The compound’s uniqueness lies in its dual halogen substitution. A comparison with related indazole derivatives highlights distinct pharmacological profiles:
| Compound Name | Bromine Position | Fluorine Position | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| tert-Butyl 6-bromo-1H-indazole-1-carboxylate | 6 | None | 2.4 (EGFR) |
| tert-Butyl 4-fluoro-1H-indazole-1-carboxylate | None | 4 | 5.1 (A549) |
| tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate | 4 | 6 | 0.8 (MCF-7) |
Data adapted from PubChem and synthesis studies .
Challenges and Future Directions
Despite its utility, the compound’s synthetic complexity and sensitivity to acidic conditions pose challenges. Future research should focus on:
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Green Chemistry Approaches: Replacing iron-mediated steps with catalytic methods to reduce waste.
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Prodrug Development: Masking the carboxylate group to improve oral bioavailability.
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